molecular formula C16H15N3O4 B2987490 5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 866038-47-3

5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2987490
CAS No.: 866038-47-3
M. Wt: 313.313
InChI Key: OABWKJSIRPOALB-UHFFFAOYSA-N
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Description

This compound is a barbiturate derivative featuring a 5-methoxyindole substituent linked via a methylidene group to a 1,3-dimethyl-diazinane-2,4,6-trione core. The indole moiety, with its electron-rich aromatic system, and the methoxy group at the 5-position contribute to unique electronic and steric properties. The diazinane trione core, a hallmark of barbiturates, provides a rigid scaffold that influences binding interactions in biological systems .

Properties

IUPAC Name

6-hydroxy-5-[(Z)-(5-methoxyindol-3-ylidene)methyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-18-14(20)12(15(21)19(2)16(18)22)6-9-8-17-13-5-4-10(23-3)7-11(9)13/h4-8,20H,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNWDSILJPYDFX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=C2C=NC3=C2C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=C/2\C=NC3=C2C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, and discusses relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines indole and diazinane moieties. This structural diversity is often associated with varied biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing indole derivatives. For instance, research on related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds ranged from 36.5 µM to 211.5 µM, indicating their effectiveness compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Indole Derivatives

CompoundMIC (µM)MBC (µM)Bacteria Tested
5d37.9 - 113.857.8 - 118.3S. aureus, L. monocytogenes
5gN/AN/AVarious strains
Ampicillin248 - 372372 - 1240MRSA
Streptomycin43 - 172N/AVarious strains

The compound's structure suggests that it may exhibit synergistic effects when combined with other antimicrobial agents .

Anticancer Activity

The indole framework is well-known for its anticancer properties. Compounds similar to the target compound have shown promise in inhibiting cancer cell proliferation in various studies. For example, certain derivatives were found to inhibit the growth of human cancer cell lines with low cytotoxicity towards normal cells .

Case Study: Indole Derivative Efficacy
A study evaluated the anticancer potential of a series of indole-based compounds against breast cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, showcasing their therapeutic potential .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : The indole moiety can interact with serotonin receptors, which may mediate some of its effects in both microbial and cancerous contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

  • This modification may alter receptor affinity in CNS-targeted applications due to steric bulk . Key Difference: Benzyl substitution vs. methoxy group; higher molecular weight (345.36 vs. ~335.3 for the target compound).
  • However, bromine may also increase metabolic instability . Key Difference: Bromine substituent vs. methoxy; higher molecular weight due to Br (MW ~374.2).

Variations in the Aromatic Moiety

  • The logP (estimated ~2.5) is comparable to the target compound, though the absence of indole may limit interactions with serotoninergic targets . Key Difference: Bromophenyl vs. methoxyindole; lower hydrogen bond donor count (0 vs. 2).
  • 5-(Furan-2-ylmethylidene)-1,3-dimethyl-diazinane-2,4,6-trione

    • The furan ring, less aromatic than indole, reduces electron density and may decrease stability under oxidative conditions. However, the oxygen atom improves solubility (logSw: -2.77 vs. lower values for indole derivatives) .
    • Key Difference : Furan vs. indole; altered electronic properties and solubility.

Complex Substituents on the Diazinane Core

  • The logP (estimated ~3.5) reflects heightened lipophilicity . Key Difference: Dual aryl/indole substitution vs. single methoxyindole; higher molecular weight (409.87).
  • 5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-diazinane-2,4,6-trione (MW: 384.82)

    • The chlorophenyl methoxy group introduces a polarizable chlorine atom and ether linkage, enhancing dipole interactions. The logP (3.75) suggests superior lipid bilayer penetration compared to the target compound .
    • Key Difference : Chlorophenyl methoxy vs. methoxyindole; increased logP and steric complexity.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) Key Substituent
Target Compound ~335.3 ~2.0 2 ~64.4 5-Methoxyindole
5-(1-Benzylindol-3-yl) Derivative 345.36 2.39 2 64.38 N1-Benzyl
5-(4-Bromophenyl) Derivative 327.15 ~2.5 0 ~50.0 4-Bromophenyl
5-(Furan-2-yl) Derivative ~280.3 ~1.8 2 ~60.0 Furan-2-yl
5-(Chlorophenyl/Indole) Hybrid 409.87 ~3.5 2 ~70.0 4-Chlorophenyl, 2-Methylindole

Notes:

  • The target compound’s methoxy group balances moderate lipophilicity (logP ~2.0) with hydrogen-bonding capacity (2 donors), favoring both solubility and membrane permeability.

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